molecular formula C20H24N2O3 B2670103 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034619-12-8

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2670103
CAS No.: 2034619-12-8
M. Wt: 340.423
InChI Key: HZAHVGGHRSERPE-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple pharmacophores, including a methoxy-methyl substituted phenyl ring, an ethanone linker, and a piperidine moiety connected via an ether bond to a pyridine ring. This specific arrangement suggests potential for high binding affinity and selectivity, making it a valuable scaffold for the development of novel biologically active compounds. Heterocyclic structures containing piperidine and pyridine subunits are commonly found in FDA-approved pharmaceuticals and are frequently investigated for their anticancer, antiviral, and antimicrobial properties . Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules or as a core structure for generating diverse chemical libraries. Its potential mechanism of action in biological systems is likely multifaceted; compounds with similar hybrid architectures have been reported to function through the inhibition of specific enzymes, such as thymidylate synthase or topoisomerase II, or by modulating various kinase pathways . Further investigation into its specific biochemical targets is an active area of research. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to fully characterize the compound for their specific applications.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-12-16(5-6-19(15)24-2)13-20(23)22-11-3-4-18(14-22)25-17-7-9-21-10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAHVGGHRSERPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 312.41 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, a methoxy-substituted aromatic system, and a pyridine moiety, which are critical for its biological interactions.

Dopamine Receptor Activity

Research indicates that compounds with similar structures often interact with dopamine receptors, particularly the D3 receptor. For instance, studies on related compounds have shown that they can act as selective D3 receptor agonists. The D3 receptor is implicated in various neuroprotective pathways, making it a target for treating neurodegenerative diseases.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For example, related piperidine derivatives have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to growth inhibition in various cancer cell lines .

Antimicrobial Properties

Some analogs of this compound have demonstrated antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and piperidine rings can enhance antibacterial efficacy .

In Vitro Studies

  • Cancer Cell Lines : A study evaluated the growth inhibitory effects of various thiazole derivatives on human cancer cell lines. Compounds similar to the target molecule exhibited significant cytotoxicity, suggesting potential applications in oncology .
  • Dopamine Receptor Assays : In assays designed to measure β-arrestin recruitment at dopamine receptors, derivatives showed varying degrees of agonist activity at D3 receptors while remaining inactive at D2 receptors .

Pharmacokinetics and Toxicity

Pharmacokinetic profiles are crucial for understanding the therapeutic potential of any drug candidate. For compounds with similar structures, parameters such as clearance rates and bioavailability have been investigated:

Compound IDClearance (mL/h/kg)Bioavailability (%)Toxicity (mg/kg)
182.7 ± 1.9731.8No acute toxicity up to 2000

These findings indicate a favorable pharmacokinetic profile with low toxicity levels in preliminary animal studies .

Scientific Research Applications

Pharmacological Profile

This compound has been studied primarily for its interactions with dopamine receptors, specifically the D3 dopamine receptor. Research indicates that it acts as a selective agonist for the D3 receptor, exhibiting significant potency compared to other compounds in its class. The structure-activity relationship (SAR) studies have shown that modifications to the methoxy and pyridine groups can significantly influence its agonistic activity and selectivity towards D3 over D2 receptors .

Table 1: Receptor Activity of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Compound IDD3R Agonist Activity (EC50, nM)D2R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

Neurological Disorders

The selective activation of the D3 receptor is particularly relevant in the context of neurological disorders such as Parkinson's disease and schizophrenia. Agonists like this compound may help alleviate symptoms by modulating dopaminergic signaling pathways. Studies have indicated that compounds with similar structures can enhance dopaminergic function without significant side effects associated with D2 receptor activation .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, it has shown potential as a selective degrader of casein kinase 1 (CK1), which is implicated in various cancer types. This suggests that derivatives of this compound could be developed as targeted therapies for cancers that exhibit dysregulated CK1 activity .

Case Studies

Several case studies illustrate the compound's effectiveness in various experimental models:

  • Dopamine Modulation in Animal Models : In vivo studies demonstrated that administration of this compound resulted in improved motor function in rodent models of Parkinson's disease. The observed effects were attributed to enhanced dopaminergic signaling through selective D3 receptor activation .
  • Antitumor Efficacy : A study evaluating the impact of this compound on breast cancer cell lines revealed a significant reduction in cell viability at low micromolar concentrations. The mechanism was linked to the inhibition of specific signaling pathways associated with tumor growth and metastasis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Structural Features Physicochemical Properties Key References
Target Compound : 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone 4-Methoxy-3-methylphenyl, pyridin-4-yloxy-piperidine Moderate lipophilicity (logP ~3.2), polar surface area ~65 Ų (estimated)
Compound 3e : 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 4-Methoxyphenylamino, 4-methylsulfonylphenyl Higher solubility (due to sulfonyl group), logP ~2.5
EP 1 808 168 B1 Derivative : (4-Hydroxy-3-methoxy-phenyl)-{4-[1-(4-methanesulfonylphenyl)-...}-methanone Pyrazolo[3,4-d]pyrimidin-4-yloxy-piperidine, 4-hydroxy-3-methoxyphenyl Bulky substituents reduce membrane permeability; enhanced binding affinity to kinases
Compound 16G : (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)... Trifluoromethylphenyl, ethynyl-linked 4-methoxyphenyl High electron-withdrawing character (CF₃), logP ~4.0
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Simple methyl substituents on phenyl and piperidine Lower polarity (logP ~2.8), limited hydrogen-bonding capacity

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxy group is electron-donating, enhancing resonance stabilization of the aryl ring. Sulfonyl groups (e.g., in Compound 3e, ) improve aqueous solubility but reduce lipophilicity, impacting blood-brain barrier penetration .

Piperidine Substitution: The pyridin-4-yloxy group in the target compound offers a distinct hydrogen-bonding profile compared to pyrazolo-pyrimidine derivatives (), which may enhance selectivity for specific kinase targets .

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